

Introduction: A Versatile Bifunctional Building Block

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Compound of Interest

Compound Name: **3,5-Diaminophenylboronic acid**

Cat. No.: **B1425865**

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3,5-Diaminophenylboronic acid (3,5-DAPB) is an intriguing molecule that stands at the intersection of organic synthesis, materials science, and biomedical engineering. Its unique structure, featuring a phenyl ring functionalized with both a boronic acid group and two amino groups at the meta positions, imparts a versatile reactivity profile. This guide offers a deep dive into the chemical properties, reactivity, and key applications of 3,5-DAPB, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full potential.

The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature central to sensor technology.^{[1][2]} The dual amino groups provide sites for polymerization and further functionalization, enabling the construction of complex architectures such as covalent organic frameworks (COFs).^[1] This combination of functionalities in a single, relatively simple molecule makes 3,5-DAPB a powerful and sought-after building block in modern chemistry.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research. The fundamental properties of **3,5-Diaminophenylboronic acid** are summarized below.

Physicochemical Data Table

Property	Value	Source(s)
CAS Number	89641-16-7	[3][4][5]
Molecular Formula	C ₆ H ₉ BN ₂ O ₂	[1][3][4]
Molecular Weight	151.96 g/mol	[3][4][5]
Appearance	Data not consistently available; likely an off-white to light-colored powder.	
Boiling Point	491.0 ± 55.0 °C (Predicted)	[1][6]
Density	1.33 ± 0.1 g/cm ³ (Predicted)	[1][6]
pKa	8.48 ± 0.10 (Predicted)	[6]
Solubility	Soluble in DMSO and methanol.[7] General arylboronic acids have low water solubility.[8]	

Spectroscopic Profile

While specific spectra for 3,5-DAPB are not widely published in databases, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

- ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons. Due to the molecule's symmetry, two signals would be anticipated in the aromatic region (typically 6.0-7.5 ppm): one for the proton between the two amino groups and another for the two protons adjacent to the boronic acid group. The protons of the two amino groups (NH₂) and the two hydroxyl groups of the boronic acid (B(OH)₂) would also appear as broader signals, with chemical shifts that can be highly dependent on solvent, concentration, and temperature.
- ¹³C NMR (Carbon NMR): The spectrum would show four distinct signals for the aromatic carbons due to the molecule's C₂v symmetry. The carbon atom attached to the boron atom would be significantly deshielded.

- ^{11}B NMR: This technique is particularly useful for studying boronic acids.[9][10] A signal corresponding to the trigonal planar boronic acid would be expected. Upon binding with diols or under basic conditions that favor the formation of the tetrahedral boronate species, a characteristic upfield shift in the ^{11}B NMR spectrum would be observed, providing a powerful tool for monitoring these interactions.[9][10]
- FT-IR (Infrared Spectroscopy): Key vibrational bands would include:
 - Broad O-H stretching from the boronic acid group ($\sim 3200\text{-}3400\text{ cm}^{-1}$).
 - N-H stretching from the primary amine groups (two bands, typically $\sim 3300\text{-}3500\text{ cm}^{-1}$).
 - B-O stretching vibrations ($\sim 1300\text{-}1400\text{ cm}^{-1}$).
 - Aromatic C=C stretching bands ($\sim 1450\text{-}1600\text{ cm}^{-1}$).

Reactivity, Stability, and Handling

The utility of 3,5-DAPB stems directly from the distinct yet cooperative reactivity of its functional groups.

The Boronic Acid Moiety: A Hub of Reactivity

Boronic acids are versatile functional groups primarily known for two key reactions:

- Suzuki-Miyaura Cross-Coupling: Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for forming carbon-carbon bonds.[11] 3,5-DAPB can act as a nucleophilic partner, coupling with aryl or vinyl halides to construct more complex molecular architectures. The amino groups can be protected prior to coupling if they are not compatible with the reaction conditions or if selective functionalization is desired later.
- Reversible Esterification with Diols: Boronic acids exist in equilibrium with a tetrahedral boronate form in aqueous solution.[12] They react reversibly with compounds containing cis-1,2 or -1,3 diols, such as saccharides (e.g., glucose) or glycoproteins, to form stable five- or six-membered cyclic boronate esters.[2][13] This reaction is pH-dependent and forms the basis for using 3,5-DAPB in sensors and drug delivery systems.[1][13][14]

The Diamino Functionality: Gateways to Polymerization

The two primary amine groups on the phenyl ring are excellent nucleophiles and provide sites for a wide range of chemical transformations, including:

- Amide bond formation with carboxylic acids or acyl chlorides.
- Imine formation with aldehydes or ketones.
- Polymerization to form polyamides, polyimines, or covalent organic frameworks (COFs).[\[1\]](#)

The meta-orientation of the amino groups directs the geometry of polymerization, making 3,5-DAPB a valuable "linker" or "node" for creating highly ordered, porous materials.

Stability and Safe Handling

Proper storage and handling are critical to maintaining the integrity of 3,5-DAPB.

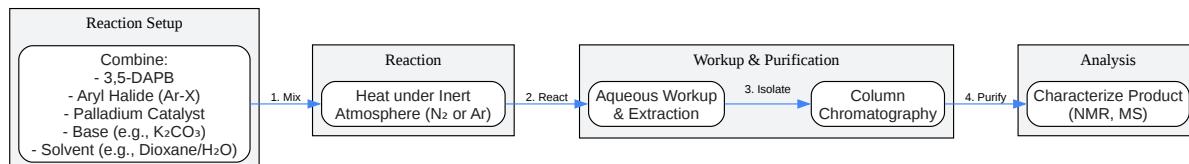
- Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere and refrigerated (2-8°C or colder) to prevent degradation.[\[1\]](#)[\[3\]](#)[\[15\]](#)
- Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[\[3\]](#) It is also sensitive to moisture.[\[3\]](#)[\[16\]](#)
- Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[\[3\]](#)[\[16\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[3\]](#) In case of contact with skin or eyes, rinse immediately and thoroughly with water.[\[3\]](#)[\[16\]](#)

Key Applications and Experimental Methodologies

The dual functionality of 3,5-DAPB makes it a cornerstone reagent in several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

3,5-DAPB serves as a versatile building block for introducing a di-functional amine-boron moiety into target molecules, which is particularly useful in pharmaceutical synthesis.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3',5'-diamino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

Materials:

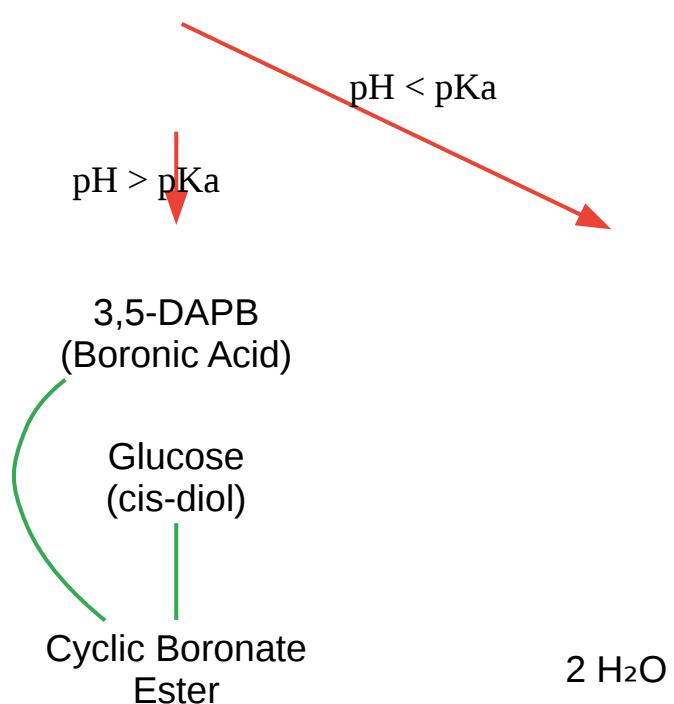
- **3,5-Diaminophenylboronic acid** (1.0 eq)
- 3-Bromobenzoic acid (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Degassing: To a round-bottom flask, add the solvent mixture (dioxane/water). Bubble nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.
 - Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Degassing the solvent is a critical step to ensure a high-yield reaction.
- Reagent Addition: To the flask, add **3,5-diaminophenylboronic acid**, 3-bromobenzoic acid, and potassium carbonate.
 - Rationale: The base (K_2CO_3) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
- Catalyst Addition: Add the $Pd(PPh_3)_4$ catalyst to the mixture.
- Reaction: Equip the flask with a condenser and heat the mixture to 80-90°C under a nitrogen atmosphere with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl to pH ~3-4. This will protonate the product's amino groups and the carboxylate, aiding in extraction.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
- Validation: Characterize the final product by 1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Covalent Organic Frameworks (COFs)

The C_2 symmetry of 3,5-DAPB makes it an ideal building block for creating porous, crystalline COFs through imine condensation with trialdehydes.

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Caption: Reversible binding of 3,5-DAPB to glucose, forming a cyclic boronate ester.

Conclusion and Future Outlook

3,5-Diaminophenylboronic acid is a quintessential example of a small molecule with immense synthetic power. Its value lies in the orthogonal reactivity of its boronic acid and diamino functionalities. For drug development professionals, it offers a scaffold for creating complex molecules via cross-coupling. For materials scientists, it is a key to designing ordered, functional polymers and frameworks. For analytical chemists and biomedical researchers, its diol-binding capability is paving the way for next-generation sensors and stimuli-responsive drug delivery systems. [14] As research continues to push the boundaries of molecular design, the demand for versatile and reliable building blocks like **3,5-Diaminophenylboronic acid** will undoubtedly continue to grow.

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